4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-thiadiazole moiety via a carbonyl group. This structure combines sulfur- and nitrogen-containing heterocycles, which are known for their diverse biological and pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-17-16-13(22-15)11-3-4-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBPPVXJUJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(S2)C3CC3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The resulting intermediate is then coupled with a piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.
Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen atoms.
Industry: The compound’s reactivity makes it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes . The compound’s thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS: 2201319-50-6)
This compound shares the 5-cyclopropyl-1,3,4-thiadiazole and piperidine motifs with the target molecule but differs in the substituent attached to the piperidine ring. Instead of a thiomorpholine-carbonyl group, it has a 3-methylpyridine moiety linked via an ether bond.
| Property | 4-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine | 2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine |
|---|---|---|
| Molecular Formula | Not explicitly reported (hypothetical: C₁₆H₂₁N₅OS₂) | C₁₇H₂₂N₄OS |
| Molecular Weight | ~375.5 g/mol (estimated) | 330.45 g/mol |
| Key Functional Groups | Thiomorpholine-carbonyl, 1,3,4-thiadiazole | 3-Methylpyridine-ether, 1,3,4-thiadiazole |
Key Differences :
- The pyridine-ether substituent in CAS 2201319-50-6 may improve solubility in polar solvents compared to the thiomorpholine derivative .
Functional Analog: 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides
Compounds like 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides (synthesized in ) share the thiosemicarbazide backbone and heterocyclic substituents. While structurally distinct, these analogs demonstrate bioactivity relevant to agricultural applications, such as plant growth promotion at low concentrations .
| Property | This compound | 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides |
|---|---|---|
| Core Structure | Thiomorpholine, piperidine, 1,3,4-thiadiazole | Thiosemicarbazide, pyridine |
| Reported Bioactivity | Not explicitly studied | Plant growth promotion (e.g., wheat, cucumber) |
Research Findings and Hypotheses
- Synthetic Accessibility : The piperidine-thiadiazole scaffold is synthetically tractable, as demonstrated by the synthesis of CAS 2201319-50-6 . However, introducing the thiomorpholine-carbonyl group may require specialized coupling reagents.
- Biological Potential: Analogous 1,3,4-thiadiazole derivatives exhibit agrochemical activity (e.g., growth promotion), suggesting the target compound could be optimized for similar applications .
- Solubility and Stability : The thiomorpholine group may reduce aqueous solubility compared to pyridine-ether analogs but improve metabolic stability due to reduced susceptibility to oxidative degradation.
Biological Activity
4-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions.
- Piperidine Integration : The intermediate is then reacted with piperidine derivatives, often using 4-chloropiperidine in the presence of a base to introduce the piperidine ring.
- Final Coupling : The final step involves coupling with thiomorpholine derivatives to yield the target compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | [1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
| InChI Key | GXWBKWVQZWPBSX-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through modulation of apoptotic pathways and inhibiting key signaling molecules involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or DNA replication in cancer cells.
- Signal Transduction Modulation : It can influence various biochemical pathways such as those involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against Gram-positive and Gram-negative bacteria. This suggests a promising application in developing new antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds revealed that they could significantly reduce cell viability in various cancer cell lines (e.g., MCF7 and A549) at concentrations as low as 10 µM. The study highlighted the induction of apoptosis as a primary mechanism through which these compounds exert their effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
